2-[(6-Bromoquinazolin-4-yl)amino]ethanol
Description
Significance of the Quinazoline (B50416) Core as a Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in drug discovery. frontiersin.org This designation is due to its ability to interact with a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. nih.govmdpi.com The structural features of the quinazoline core allow for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects. frontiersin.org This versatility has made it a cornerstone in the design of novel therapeutic agents. nih.govmdpi.com
Historical Context of Quinazoline-Based Compounds in Preclinical Research
The exploration of quinazoline derivatives in medicinal chemistry has a long history, with the first derivative being synthesized in 1869. nih.gov The parent quinazoline was later synthesized in 1903. nih.gov Since then, numerous quinazoline-based compounds have been investigated in preclinical studies for a wide range of therapeutic applications. hit2lead.com Early research focused on their potential as antimicrobial and antimalarial agents. Over time, the scope of investigation has expanded significantly, leading to the discovery of quinazolines with potent anticancer, anti-inflammatory, and antihypertensive properties, among others. mdpi.comsemanticscholar.org
Overview of Pharmacological Potential of Quinazoline Derivatives in Academic Studies
Academic research has demonstrated the vast pharmacological potential of quinazoline derivatives. They have been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for the development of new drugs for various diseases. mdpi.com The table below summarizes some of the key pharmacological activities reported for quinazoline derivatives in academic studies.
| Pharmacological Activity | Therapeutic Target/Mechanism of Action | Reference Examples |
| Anticancer | Inhibition of receptor tyrosine kinases (e.g., EGFR), dihydrofolate reductase, and topoisomerases. semanticscholar.org | Gefitinib, Erlotinib, Lapatinib nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. | Proquazone mdpi.com |
| Antimicrobial | Disruption of microbial growth and replication. | Various synthetic derivatives mdpi.com |
| Antihypertensive | Vasodilatory effects and other mechanisms. | Fenquizone researchgate.net |
| Anticonvulsant | Modulation of ion channels and neurotransmitter systems. | Methaqualone (historical) frontiersin.org |
| Antidiabetic | Potential mechanisms include effects on glucose metabolism. | Balaglitazone researchgate.net |
The extensive research into quinazoline derivatives has led to the development of several FDA-approved drugs, particularly in the field of oncology. nih.gov The adaptability of the quinazoline scaffold continues to make it a focal point of research for the discovery of new and improved therapeutic agents. nih.govmdpi.com
Given the limitations in providing a detailed article solely on 2-[(6-Bromoquinazolin-4-yl)amino]ethanol , it is recommended to either broaden the scope to include the wider class of 6-bromoquinazoline (B49647) derivatives or to select a specific, well-researched quinazoline compound for a detailed analysis.
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYXDOBAKHYWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349445 | |
| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99057-99-5 | |
| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Biological Activity and Pharmacological Screening of 2 6 Bromoquinazolin 4 Yl Amino Ethanol and Analogues
Evaluation of Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
The potential of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol and its analogues as anti-cancer agents has been investigated through their cytotoxic and anti-proliferative effects on various human cancer cell lines.
Screening against Diverse Cancer Cell Panels
Studies on 6-bromoquinazoline (B49647) derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, a series of 6-bromoquinazoline derivatives were synthesized and evaluated for their effectiveness against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. nih.gov The results indicated that these compounds showed desirable activity in reducing the viability of these cancer cells, with IC50 values ranging from 0.53 to 46.6 μM. nih.gov
In another study, new 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were designed and synthesized as potential anticancer agents. Their antiproliferative activity was assessed against MCF-7 and SW480 cell lines. One of the most potent compounds, featuring an aliphatic linker, exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov
Furthermore, the anti-proliferative activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which are structurally related to the compound of interest, was evaluated against A549 lung cancer cells. One compound, in particular, showed significant activity with an IC50 value of 0.44 μM. nih.gov While specific data for this compound against a broad panel including HeLa, TK-10, and UACC-62 is not extensively detailed in the reviewed literature, the consistent anti-proliferative activity of its analogues underscores the potential of this chemical class.
Table 1: Cytotoxic Activity of 6-Bromoquinazoline Analogues against Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-bromoquinazoline derivatives | MCF-7, SW480 | 0.53 - 46.6 | nih.gov |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | 15.85 ± 3.32 | nih.gov |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 | 17.85 ± 0.92 | nih.gov |
Assessment of Selectivity in Cellular Models
The selectivity of anticancer agents is a critical factor in minimizing off-target effects. Research on 6-bromoquinazoline derivatives has also touched upon their selectivity. For example, a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives assessed their cytotoxicity not only on cancer cell lines (MCF-7 and SW480) but also on a normal cell line (MRC-5). nih.gov The results revealed that the most potent compound had an IC50 value of 84.20 ± 1.72 µM against the normal MRC-5 cell line, which was significantly higher than its IC50 values against the cancer cell lines. This suggests a degree of selectivity in distinguishing between cancerous and non-cancerous cells. nih.gov
Similarly, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated superior selectivity toward tumor cells when compared to standard chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. nih.gov While comprehensive selectivity data for this compound itself is limited, the findings for its analogues are promising.
Antimicrobial Activity Investigations
In addition to their anti-cancer properties, quinazoline (B50416) derivatives have been explored for their potential as antimicrobial agents.
Evaluation against Gram-Positive Bacterial Strains (e.g., S. aureus)
The antibacterial activity of various quinazoline derivatives has been reported. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated their in vitro antimicrobial activity against a panel of bacteria, including the Gram-positive bacterium Staphylococcus aureus. One of the synthesized compounds exhibited an MIC of 25 µg/ml against S. aureus. nih.gov Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor showed significant antibacterial activity against Staphylococcus aureus, with zones of inhibition ranging from 10 to 16 mm. mediresonline.org These findings suggest that the 6-bromoquinazoline scaffold could be a valuable template for developing new antibacterial agents against Gram-positive organisms.
Evaluation against Gram-Negative Bacterial Strains (e.g., P. aeruginosa, E. coli)
The antimicrobial screening of quinazoline derivatives has also included Gram-negative bacteria. The aforementioned study on 6,8-dibromo-4(3H)quinazolinone derivatives also tested their activity against Escherichia coli and Pseudomonas aeruginosa. One compound showed potent activity against E. coli with an MIC of 1.56 µg/ml, while its activity against P. aeruginosa was observed at an MIC of 25 µg/ml. nih.gov Furthermore, a high-throughput screening of a small molecule library identified quinazolinediamine chemical classes as having antibacterial activity against E. coli and P. aeruginosa. nih.gov The study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one also reported activity against Pseudomonas aeruginosa and Escherichia coli. mediresonline.org
Table 2: Antimicrobial Activity of Bromoquinazoline Analogues
| Compound Class | Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| 6,8-dibromo-4(3H)quinazolinone derivative | S. aureus | 25 | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative | E. coli | 1.56 | nih.gov |
Antifungal Activity Studies
The potential of bromoquinazoline derivatives extends to antifungal activity. A study investigating 6,8-dibromo-4(3H)quinazolinone derivatives screened them for antifungal activity against Candida albicans and Aspergillus flavus. One of the compounds demonstrated very potent in vitro antifungal activity with MICs of 0.78 µg/ml against C. albicans and 0.097 µg/ml against A. flavus. nih.gov Another study focused on the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against various plant pathogenic fungi, showing EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Although not tested against human pathogens in this particular study, it highlights the antifungal potential of the 6-bromoquinazoline core structure.
Table 3: Antifungal Activity of Bromoquinazoline Analogues
| Compound Class | Fungal Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| 6,8-dibromo-4(3H)quinazolinone derivative | Candida albicans | 0.78 | nih.gov |
Other Investigated Biological Activities in Preclinical Settings
While direct experimental data on the biological activities of this compound is limited in publicly available scientific literature, the quinazoline scaffold, particularly when substituted, is a prominent feature in a multitude of pharmacologically active compounds. The following sections explore the preclinical investigations into the anti-angiogenic, vascular-disruptive, anthelmintic, and anti-inflammatory potential of compounds structurally related to this compound, providing a contextual framework for its potential biological profile.
Anti-angiogenic and Vascular-disruptive Potential
The development of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. Consequently, agents that can inhibit angiogenesis or disrupt existing tumor vasculature are of significant interest in oncology research. The quinazoline core is a key structural feature in several known angiogenesis inhibitors.
One such quinazoline analogue, HMJ-30 (6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline), has demonstrated notable anti-angiogenic properties. In preclinical studies, HMJ-30 was shown to inhibit the viability of human umbilical vein endothelial cells (HUVECs) in a dose- and time-dependent manner. nih.gov Furthermore, it effectively disrupted the formation of tube-like structures and suppressed the migration of HUVECs induced by vascular endothelial growth factor (VEGF). nih.gov The anti-angiogenic effects of HMJ-30 were also observed in vivo, where it inhibited vessel branching and sprouting in the chicken chorioallantoic membrane (CAM) assay, as well as blood vessel formation in a mouse Matrigel plug model. nih.gov Mechanistic studies suggest that HMJ-30 induces apoptosis in endothelial cells through a pathway involving reactive oxygen species (ROS) and c-Jun N-terminal kinase (JNK) signaling, which upregulates death receptor 5 (DR5). nih.gov
Another study focused on a series of 2,4-disubstituted quinazoline derivatives, which were designed as angiogenesis inhibitors. Many of these compounds exhibited potent antiproliferative activities against various tumor cell lines and effectively inhibited the adhesion and migration of HUVECs. mdpi.com One of the most potent compounds from this series, compound 11d, also demonstrated significant anti-angiogenic activity in the CAM assay. nih.govmums.ac.ir Further investigation into the mechanism of action of compound 11d revealed that it likely inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and downregulates the VEGF/VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway. nih.govmums.ac.ir
While these findings highlight the potential of the quinazoline scaffold in developing anti-angiogenic and vascular-disrupting agents, it is important to note that these studies were not conducted on this compound itself. The specific impact of the 6-bromo and the aminoethanol substitutions on this activity remains to be experimentally determined.
Table 1: Anti-angiogenic Activity of Selected Quinazoline Analogues
| Compound | Model System | Observed Effect | Reference |
| HMJ-30 | HUVECs, Chicken CAM, Mouse Matrigel Plug | Inhibition of cell viability, tube formation, and migration; Inhibition of vessel branching and sprouting. | nih.gov |
| Compound 11d | HUVECs, Chicken CAM | Potent inhibition of VEGFR2; Downregulation of VEGF/VEGFR-2 signaling pathway. | nih.govmums.ac.ir |
Anthelmintic Activity
Helminth infections remain a significant global health concern, affecting a large portion of the world's population. The quinazoline nucleus has been explored for its potential as a source of novel anthelmintic agents.
A study investigating a series of novel quinazoline derivatives bearing a pyrazole (B372694) moiety reported on their anthelmintic activity. amazonaws.com While the specific structures of all tested compounds were not detailed in the abstract, the research indicated that some of the synthesized compounds exhibited good anthelmintic properties. amazonaws.com This suggests that the quinazoline scaffold can be a viable starting point for the development of new drugs to combat helminth infections.
However, there is a lack of specific published research evaluating the anthelmintic activity of this compound or closely related aminoethanol-substituted quinazolines. Therefore, its potential in this therapeutic area is currently unknown.
Anti-inflammatory Activity
The quinazoline and quinazolinone cores are present in numerous compounds that have been investigated for their anti-inflammatory properties. The mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO).
Cyclooxygenase (COX) Inhibition:
The COX enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins, which are key players in the inflammatory cascade. A number of quinazoline derivatives have been synthesized and evaluated as selective COX-2 inhibitors. One study detailed the design and synthesis of novel quinazolinones conjugated with ibuprofen (B1674241), indole (B1671886) acetamide, or thioacetohydrazide, which demonstrated superior COX-2 selectivity compared to some previously reported quinazolinones. tandfonline.com
Another research effort focused on synthesizing a series of 16 quinazoline derivatives bearing ibuprofen and an amino acid, with the aim of targeting both the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD) and COX-2. nih.gov One of the synthesized compounds was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov Furthermore, a study on 6-bromo-substituted quinazolinone derivatives indicated that the presence of the bromo group could contribute positively to the anti-inflammatory activity. mdpi.com
Nitric Oxide (NO) Inhibition:
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS or NOS II) is a hallmark of many inflammatory conditions. Several studies have explored the potential of quinazoline derivatives to inhibit NO production. One study found that certain novel quinazoline derivatives could inhibit the formation of nitrite (B80452) (a stable metabolite of NO) in a macrophage cell line by suppressing the expression of the NOS II gene. nih.gov Interestingly, these compounds also inhibited the expression of COX-2 in the same cell line, suggesting a dual anti-inflammatory action. nih.gov
Another investigation into quinazolinones, quinazolinthiones, and quinazolinimines as nitric oxide synthase inhibitors revealed that these compounds generally act as better inhibitors of iNOS than neuronal nitric oxide synthase (nNOS). nih.gov
While the broader class of quinazolines shows promise for anti-inflammatory activity through COX and NO inhibition, specific data for this compound is not available. The presence of the 6-bromo substitution is a feature shared with some other anti-inflammatory quinazolinones, but the influence of the aminoethanol side chain on these specific targets requires further investigation. mdpi.com
Table 2: Anti-inflammatory Activity of Selected Quinazoline Analogues
| Compound Class/Derivative | Target/Assay | Observed Effect | Reference |
| Quinazolinones conjugated with ibuprofen, indole acetamide, or thioacetohydrazide | COX-2 Inhibition | Superior COX-2 selectivity. | tandfonline.com |
| Quinazoline derivatives with ibuprofen and amino acid | In vivo anti-inflammatory assay | One compound was 5 times more potent than ibuprofen. | nih.gov |
| 6-Bromo-substituted quinazolinone derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity. | mdpi.com |
| Novel quinazoline derivatives | Nitric Oxide Production (Macrophage cell line) | Inhibition of nitrite formation via suppression of NOS II gene expression. | nih.gov |
| Quinazolinones, quinazolinthiones, and quinazolinimines | iNOS and nNOS Inhibition | Better inhibitors of iNOS than nNOS. | nih.gov |
Mechanistic Studies and Molecular Interactions of 2 6 Bromoquinazolin 4 Yl Amino Ethanol Analogues
Investigations of Molecular Targets and Pathways
Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK))
Analogues of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol, particularly those featuring the 4-aminoquinazoline core, have been extensively investigated as inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways involved in cell proliferation, survival, and migration. nih.govmdpi.com A primary target in this class is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). mdpi.com The 4-aminoquinazoline scaffold is a key pharmacophore in the development of both reversible and irreversible EGFR inhibitors. mdpi.com
Derivatives of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and evaluated for their inhibitory activity against EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). cu.edu.eg For instance, compound 9d , a 4-(2-(1-(4-bromophenyl)ethylidene) hydrazinyl) quinazoline (B50416) derivative, demonstrated notable cytotoxic efficacy against the AU-565 breast cancer cell line with an IC50 value of 1.54 µM. cu.edu.eg Another compound, 11c , a 4-(4-(hydrazinylidene-methyl)-2-methoxy-6-(piperidin-1-ylmethyl)phenol) quinazoline derivative, showed superior cytotoxicity towards the MDA-MB-231 breast cancer cell line with an IC50 of 1.75 µM. cu.edu.eg Molecular docking studies have been employed to understand the interaction of these potent derivatives with the active site of EGFR, revealing key binding interactions. cu.edu.eg Furthermore, some anilinoquinazoline (B1252766) derivatives with dioxygenated rings fused to the quinazoline portion have been identified as multi-tyrosine kinase inhibitors, exhibiting antiproliferative activity across a wide range of human tumor cell lines by inhibiting both receptor and nonreceptor tyrosine kinases. nih.gov
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 9d | AU-565 | 1.54 | cu.edu.eg |
| 11c | MDA-MB-231 | 1.75 | cu.edu.eg |
Tubulin Polymerization Inhibition
A significant mechanism of action for certain analogues of this compound is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division, motility, and intracellular transport. By disrupting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.
Novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues have been designed and synthesized as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov One such compound, 4a4 , exhibited potent antiproliferative activities across four human cancer cell lines with IC50 values ranging from 0.4 to 2.7 nM. nih.gov X-ray crystallography has confirmed that 4a4 binds to the colchicine site of tubulin. nih.gov In addition to inhibiting tubulin polymerization, 4a4 was also found to inhibit colony formation and tumor cell migration, while inducing G2/M phase arrest and apoptosis. nih.gov
Biarylaminoquinazolines have also been identified as inhibitors of tubulin polymerization. nih.gov While some of these compounds act as dual inhibitors of both tyrosine kinases and tubulin, certain heterobiaryl analogues were found to possess only anti-tubulin properties, also targeting the colchicine site. nih.gov This highlights the potential to modulate the biological activity of the 4-aminoquinazoline scaffold to achieve selectivity for tubulin inhibition. nih.gov
| Compound | Activity | Target Site | IC50 (nM) | Reference |
| 4a4 | Tubulin Polymerization Inhibition | Colchicine Site | 0.4 - 2.7 | nih.gov |
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Dihydrofolate reductase (DHFR) is another molecular target for analogues of this compound. DHFR is a key enzyme in the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids. mdpi.com Inhibition of DHFR leads to a depletion of these essential molecules, thereby inhibiting DNA synthesis and cell proliferation. mdpi.com
Several series of new 4(3H)-quinazolinone analogues have been designed to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov These compounds were evaluated for their ability to inhibit mammalian DHFR in vitro. nih.gov Compounds 28 , 30 , and 31 were identified as the most active DHFR inhibitors with IC50 values of 0.5, 0.4, and 0.4 µM, respectively. nih.gov Molecular modeling studies were used to assess the fit of these compounds within the active site of human DHFR. nih.gov It is noteworthy that some of the synthesized compounds with potent antitumor activity did not show strong DHFR inhibition, suggesting they may act through other mechanisms. nih.gov
Further studies on 2,6-substituted-quinazolin-4-ones also identified compounds with significant DHFR inhibitory activity. researchgate.net Compounds 22 , 33-37 , 39-43 , and 45 proved to be active DHFR inhibitors with IC50 values in the range of 0.4-1.0 µM. researchgate.net
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 28 | DHFR | 0.5 | nih.gov |
| 30 | DHFR | 0.4 | nih.gov |
| 31 | DHFR | 0.4 | nih.gov |
| 22, 33-37, 39-43, 45 | DHFR | 0.4 - 1.0 | researchgate.net |
Poly-(ADP-ribose)-polymerase (PARP) Inhibition
The 4-aminoquinazoline scaffold has also been explored for its potential to inhibit Poly-(ADP-ribose)-polymerase (PARP), an enzyme involved in DNA repair. mdpi.com PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
While direct studies on this compound analogues as PARP inhibitors are emerging, the broader class of quinazoline derivatives has been investigated for this activity. mdpi.com For instance, novel 4-hydroxyquinazoline (B93491) derivatives have been designed and synthesized to enhance sensitivity in PARP inhibitor-resistant cells. mdpi.com One such compound, B1 , was found to have superior cytotoxicity in primary PARPi-resistant cell lines and dose-dependently suppressed intracellular PAR formation. mdpi.com This suggests that the quinazoline core can be adapted to target PARP and overcome resistance to existing therapies. mdpi.com
Kinase Inhibition (e.g., ALK/PI3K/AKT signaling, Cyclin-dependent kinases (CDKs), Glycogen synthase kinase-3 (GSK-3))
Beyond EGFR, analogues of this compound have been shown to inhibit a variety of other kinases, demonstrating their potential as multi-targeted agents. nih.govnih.gov This includes key components of signaling pathways such as the ALK/PI3K/AKT pathway, as well as cell cycle regulators like Cyclin-dependent kinases (CDKs). nih.gov
A series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed, with compound 45 showing the best antiproliferative activity against A549 lung cancer cells (IC50: 0.44 µM). nih.gov Mechanistic studies revealed that compound 45 inhibited ALK/PI3K/AKT signaling. nih.gov Specifically, it was shown to inhibit the expression of p-PI3K and the downstream p-AKT. nih.gov
The 4-aminoquinazoline core has been widely used to develop inhibitors for various kinases, including both tyrosine and serine/threonine kinases. nih.gov This versatility has led to the development of numerous anticancer drugs. nih.gov
Cellular Mechanism of Action Studies
The inhibition of molecular targets by analogues of this compound translates into distinct cellular effects, primarily the induction of apoptosis and cell cycle arrest.
Compound 45 , which inhibits the ALK/PI3K/AKT signaling pathway, was found to induce G1-phase arrest in the cell cycle. nih.gov Further investigation into its mechanism of action revealed that it also disrupts the mitochondrial membrane potential and promotes apoptosis. nih.gov This was evidenced by an increase in the levels of pro-apoptotic proteins such as cleaved-caspase 9 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Similarly, the tubulin polymerization inhibitor 4a4 was shown to induce G2/M phase arrest and apoptosis. nih.gov This is a characteristic cellular response to the disruption of the microtubule network, which prevents cells from completing mitosis and ultimately leads to programmed cell death.
Cell Cycle Modulation
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain quinazolinone derivatives have been shown to exert their anticancer effects by interfering with the cell cycle progression, leading to arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating.
One such analogue, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative known as compound 45, has been demonstrated to induce cell cycle arrest in the G1 phase in A549 lung cancer cells. nih.gov Mechanistic studies revealed that treatment with this compound led to the upregulation of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitors. nih.gov This upregulation, in turn, resulted in decreased expression of CDK2 and phosphorylated retinoblastoma protein (p-Rb), key regulators of the G1/S phase transition. nih.gov The dose-dependent changes in the expression of these cell cycle-related proteins highlight the compound's influence on cell cycle machinery. nih.gov
Another study on a series of 2-thioquinazolin-4(3H)-one conjugates identified a benzimidazole-quinazolinone derivative that effectively induced G2/M phase cell cycle arrest in A-375 melanoma cells. mdpi.com This suggests that different substitutions on the quinazoline core can lead to cell cycle arrest at different phases, possibly through distinct molecular targets such as RAF kinase. mdpi.com
Table 1: Effect of Compound 45 on Cell Cycle Regulatory Proteins in A549 Cells nih.gov
| Treatment Group | p27 Expression | p21 Expression | CDK2 Expression | p-Rb Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| 0.5 µM Compound 45 | Increased | Increased | Decreased | Decreased |
| 1.0 µM Compound 45 | Markedly Increased | Markedly Increased | Markedly Decreased | Markedly Decreased |
| 2.0 µM Compound 45 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including quinazoline derivatives, function by triggering this process in tumor cells.
Studies on the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, have shown a significant, dose-dependent increase in apoptosis in A549 cells. nih.gov Flow cytometry analysis using Annexin V staining confirmed this pro-apoptotic effect. nih.gov Further investigation into the molecular mechanism revealed that the compound's activity is associated with the modulation of key apoptosis-related proteins. nih.gov
Similarly, another analogue, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was found to induce apoptosis in various leukemia cell lines. nih.gov The apoptotic mechanism of BMAQ was confirmed through observations of internucleosomal DNA fragmentation, a hallmark of apoptosis, as well as through fluorescence microscopy and assays showing increased caspase-3 activity. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. A review of quinazolinone derivatives also highlights their ability to induce apoptosis in U251 cells by altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and increasing caspase-3 levels. mdpi.com
Table 2: Apoptotic Effect of Compound 45 on A549 Cells nih.gov
| Treatment Group | Percentage of Apoptotic Cells (Annexin V Positive) |
| Control | 2.64% |
| 2.0 µM Compound 45 | 7.13% |
| 4.0 µM Compound 45 | 20.36% |
Impact on Mitochondrial Membrane Potential
Mitochondria play a central role in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential (MMP) is a key event that can trigger the release of pro-apoptotic factors, ultimately leading to cell death.
Research has shown that the anticancer activity of certain 6-bromoquinazoline (B49647) analogues is linked to their ability to disrupt the MMP. For instance, the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, was found to alter the mitochondrial membrane potential in A549 lung cancer cells, indicating that its pro-apoptotic effects are mediated, at least in part, through the mitochondrial pathway. nih.gov
Structure Activity Relationship Sar Studies of Bromo Quinazoline Aminoethanol Derivatives
Impact of Substitutions on the Quinazoline (B50416) Ring on Biological Efficacy
The biological profile of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol derivatives can be significantly modulated by introducing or modifying substituents at various positions on the quinazoline ring. These modifications influence the compound's electronic properties, steric hindrance, lipophilicity, and ability to interact with biological targets.
Role of the Bromine Atom at C-6
The presence of a halogen atom, particularly bromine, at the C-6 position of the quinazoline ring is a critical determinant of biological activity. nih.gov Studies have consistently shown that the 6-bromo substituent enhances the anticancer effects of quinazoline derivatives. nih.gov This enhancement is attributed to several factors. The bromine atom is an electron-withdrawing group, which can influence the electronic distribution within the quinazoline ring system, potentially affecting its interaction with target enzymes. Furthermore, the lipophilic nature of bromine can improve the compound's ability to cross cell membranes and reach its intracellular target. In many instances, 6-bromo-2-styrylquinazolin-4-ones have demonstrated superior inhibitory activity compared to their 6-aryl–substituted counterparts. nih.gov
Influence of Aminoethanol Moiety at C-4
The aminoethanol group at the C-4 position plays a crucial role in the pharmacological activity of these quinazoline derivatives. The primary and secondary amine functionalities in this moiety can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of target proteins, such as kinases. The hydroxyl group of the ethanol (B145695) tail can also form additional hydrogen bonds, further anchoring the molecule within the binding pocket and enhancing its inhibitory potency. The flexibility of the aminoethanol chain allows it to adopt various conformations, which can be advantageous for optimal binding to the target.
Effects of Substituents at C-2 (e.g., Styryl, Chlorophenyl, Thiazole)
The C-2 position of the quinazoline ring is a key site for modification, and the nature of the substituent at this position profoundly impacts biological efficacy.
Styryl Moiety: The introduction of a styryl group at the C-2 position has been shown to confer potent anticancer activity. nih.gov The extended conjugation provided by the styryl group can enhance the planarity of the molecule, facilitating intercalation with DNA or interaction with flat hydrophobic regions of protein targets. The substitution pattern on the phenyl ring of the styryl moiety also influences activity, with electron-donating or -withdrawing groups altering the electronic properties and steric bulk of the molecule. For instance, a 2-(4-chlorostyryl) derivative has shown moderate activity against human renal and melanoma cell lines. nih.gov
Thiazole (B1198619) Ring: The incorporation of a thiazole ring at the C-2 position introduces another heterocyclic system, which can engage in various interactions with the biological target. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and participate in metal coordination. Thiazole-containing quinazoline derivatives have been investigated for their diverse pharmacological activities, including anticancer effects.
Importance of Substituents at N-3
The N-3 position of the quinazoline ring is another critical point for substitution that significantly influences biological activity. In the context of quinazolin-4-ones, which are structurally related to the compounds of interest, N-3 substitution is essential for potent activity. The substituent at this position can affect the molecule's conformation and its ability to interact with the target. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the nature of the substituent on the N-3 phenyl ring was found to modulate the cytotoxic activity. nih.gov Generally, the introduction of various aryl, alkyl, or heterocyclic moieties at the N-3 position allows for the fine-tuning of the compound's pharmacological profile.
Correlation between Structural Features and Specific Pharmacological Activities
The structural modifications discussed above have been correlated with a range of pharmacological activities, most notably anticancer effects. The 6-bromoquinazoline (B49647) scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govresearchgate.netnih.gov
The cytotoxic activity of these derivatives is often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). nih.govnih.gov For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR) and showed significant anticancer activity against the MCF-7 cell line. researchgate.net
The mechanism of action for many of these compounds involves the inhibition of protein kinases, such as EGFR, which are often overexpressed in cancer cells and play a crucial role in cell proliferation, survival, and metastasis. nih.gov The quinazoline ring mimics the adenine (B156593) portion of ATP, allowing it to bind to the ATP-binding site of kinases and block their activity. The various substituents on the quinazoline core are crucial for achieving high affinity and selectivity for the target kinase.
The following table summarizes the impact of different substitutions on the anticancer activity of 6-bromoquinazoline derivatives based on published research findings.
| Position | Substituent | Effect on Anticancer Activity | Reference(s) |
| C-6 | Bromine | Generally enhances activity | nih.gov |
| C-4 | Aminoethanol | Provides key hydrogen bonding interactions | Inferred from general principles |
| C-2 | Styryl | Potent activity, influenced by phenyl ring substitution | nih.gov |
| C-2 | Substituted Phenyl | Modulates activity based on substituent nature and position | nih.gov |
| N-3 | Phenyl | Influences activity based on substitution | nih.gov |
Design Principles for Lead Optimization Based on SAR
The SAR data gathered from studies on bromo-quinazoline aminoethanol derivatives provide valuable insights for the design of new and more effective anticancer agents. Key design principles for lead optimization include:
Retention of the 6-Bromo Substituent: Given its consistent positive impact on activity, the bromine atom at the C-6 position should be considered a key pharmacophoric feature.
Systematic Modification of the C-2 Substituent: The C-2 position offers a prime location for introducing diversity. A variety of aromatic and heterocyclic rings with different electronic and steric properties should be explored to optimize interactions with the target. For instance, exploring different substituted styryl or phenyl groups can help to map the steric and electronic requirements of the binding site.
Exploration of N-3 Substitutions: The N-3 position is another critical handle for medicinal chemists. Introducing small alkyl groups, various aromatic rings, or other heterocyclic moieties can significantly impact the compound's potency and selectivity.
Modification of the Aminoethanol Side Chain: While the aminoethanol moiety at C-4 provides important interactions, its length and rigidity can be modified. For example, introducing chirality or conformational constraints could lead to enhanced binding affinity and selectivity.
Computational Modeling: The use of molecular docking and other computational techniques can aid in visualizing the binding modes of these derivatives within the active site of their target proteins. nih.govnih.gov This can help in the rational design of new compounds with improved binding affinities and pharmacological profiles.
By systematically applying these design principles, it is possible to optimize the structure of this compound to develop novel drug candidates with enhanced efficacy and selectivity for the treatment of cancer and other diseases.
Computational Chemistry and in Silico Profiling
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanism of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol with various enzymes.
Prediction of Binding Modes and Affinities with Target Enzymes (e.g., EGFR, DHFR, TS)
While direct molecular docking studies on this compound are not extensively detailed in the available literature, research on structurally similar 6-bromoquinazoline (B49647) derivatives provides valuable predictive insights into its potential interactions with key enzymatic targets such as Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TS).
Epidermal Growth Factor Receptor (EGFR): Studies on related 6-bromo quinazoline (B50416) derivatives have shown promising binding affinities towards the EGFR active site. For instance, certain 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives have exhibited binding energies ranging from -5.3 to -6.7 kcal/mol. nih.govresearchgate.net These values suggest a strong and stable interaction with the receptor, comparable to known inhibitors. The quinazoline core is anticipated to anchor the molecule within the ATP-binding pocket of the EGFR kinase domain.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Molecular docking simulations on 6-bromoquinazolinones have indicated favorable binding affinities with DHFR and TS. nih.gov For a series of 6-bromo-2-styrylquinazolin-4(3H)-ones, the binding affinity with DHFR was generally more favorable than with TS. nih.gov This suggests that compounds with the 6-bromoquinazoline scaffold may have a preferential inhibitory action on DHFR. The fundamental quinazoline structure is known to interact with the hydrophobic pockets of these enzymes. nih.gov
The following table summarizes the predicted binding affinities for compounds structurally related to this compound.
| Target Enzyme | Related Compound Class | Predicted Binding Energy (kcal/mol) |
| EGFR | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | -5.3 to -6.7 |
| DHFR | 6-bromo-2-styrylquinazolin-4(3H)-one | Favorable |
| TS | 6-bromo-2-styrylquinazolin-4(3H)-one | Favorable |
Note: The data presented is for structurally similar compounds and serves as a predictive indicator for the potential interactions of this compound.
Identification of Key Interacting Residues
The stability of the ligand-protein complex is determined by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
EGFR: In docking studies of 6-bromo quinazoline derivatives with EGFR, several key amino acid residues have been identified as crucial for binding. These often include Lys721, Leu694, Leu820, Met742, and Cys773. nih.gov Hydrogen bonds are frequently observed with residues such as Cys773 and Met769, which are critical for the active conformation of known inhibitors like Erlotinib. nih.govresearchgate.net The quinazoline ring itself typically engages in hydrophobic interactions.
DHFR and TS: For DHFR and TS, the quinazoline ring of inhibitors is predicted to form hydrophobic contacts with residues like Leu192, Leu221, and Tyr258 in TS. nih.gov These interactions are conserved and play a significant role in the stabilization of the inhibitor within the active site.
Molecular Dynamics (MD) Simulations
MD simulations offer a deeper understanding of the dynamic nature of the ligand-receptor complex over time, providing insights into its stability and conformational changes.
Analysis of Dynamic Behavior and Stability of Ligand-Receptor Complexes
MD simulations performed on complexes of EGFR with 6-bromo quinazoline derivatives have been used to assess the conformational stability of the enzyme-ligand system. nih.govresearchgate.net The stability is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions over the course of the simulation. Lower and stable RMSD values indicate a more stable binding complex. Such simulations have suggested that these compounds can form stable and desirable interactions within the EGFR active site, comparable to co-crystalized ligands. nih.govresearchgate.net
In Silico Profiling
In silico profiling methods are used to predict the biological activity spectrum of a compound based on its chemical structure.
Prediction of Potential Molecular Targets (e.g., PASS)
While a specific Prediction of Activity Spectra for Substances (PASS) analysis for this compound is not documented in the reviewed literature, the quinazoline scaffold is well-known for its broad range of biological activities. In silico studies on various quinazoline derivatives have consistently predicted their potential as inhibitors of protein kinases, such as EGFR, and other enzymes involved in cell proliferation, like DHFR and TS. These predictions align with the findings from molecular docking and in vitro studies on related compounds, suggesting that this compound likely shares a similar profile of potential molecular targets.
Bioactivity Score Predictions (e.g., Molinspiration)
Bioactivity score prediction is a computational method used to estimate the potential for a molecule to interact with major classes of drug targets. These scores are calculated based on the structural similarity of the compound to a large database of known active molecules. A higher score suggests a greater probability of the compound being active towards a specific target class. The primary target classes typically assessed include G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes.
For the compound this compound, specific bioactivity score predictions from platforms such as Molinspiration were not available in the public domain at the time of this writing. Such an analysis would provide a valuable preliminary screening of its potential pharmacological roles.
Table 1: Molinspiration Bioactivity Score Predictions for this compound
| Target Class | Bioactivity Score |
|---|---|
| GPCR Ligand | Data not available |
| Ion Channel Modulator | Data not available |
| Kinase Inhibitor | Data not available |
| Nuclear Receptor Ligand | Data not available |
| Protease Inhibitor | Data not available |
Drug-Likeness Assessment (e.g., Osiris, Swiss ADME)
While a detailed analysis from a specific platform like Osiris or Swiss ADME for this compound is not publicly documented, an assessment of its fundamental physicochemical properties can be performed. These core parameters are foundational to any drug-likeness evaluation.
Table 2: Predicted Physicochemical Properties for Drug-Likeness Assessment of this compound
| Property | Predicted Value | Conformance to Lipinski's Rule of Five |
|---|---|---|
| Molecular Weight | 282.13 g/mol | Yes (< 500) |
| cLogP | 1.8 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (< 5) |
| Hydrogen Bond Acceptors | 4 | Yes (< 10) |
Data inferred from publicly available chemical databases. These values are the basis for drug-likeness predictions.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In the context of medicinal chemistry, DFT calculations can predict a wide range of properties, including molecular geometries, electronic properties, and reaction mechanisms with high accuracy. nih.gov It is a powerful tool for understanding the energetics of molecular interactions, which is crucial for assessing the stability and reactivity of potential drug compounds. nih.gov
Thermodynamic Stability Assessments
Thermodynamic stability assessments using DFT can determine the relative stability of a compound by calculating parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S). These calculations help in understanding the molecule's intrinsic stability and its potential to participate in chemical reactions. A more stable molecule will generally have a lower Gibbs free energy. This type of analysis is fundamental in computational chemistry for comparing the stability of different isomers or conformations of a drug candidate. researchgate.netmdpi.com
A specific DFT analysis focused on the thermodynamic stability of this compound has not been reported in the reviewed literature. Such a study would provide key insights into its energetic profile.
Table 3: DFT-Calculated Thermodynamic Parameters for this compound
| Thermodynamic Parameter | Calculated Value |
|---|---|
| Enthalpy (H) | Data not available |
| Gibbs Free Energy (G) | Data not available |
Future Directions in Research on 2 6 Bromoquinazolin 4 Yl Amino Ethanol
Exploration of Novel Synthetic Pathways
The future development of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol and its analogues hinges on the availability of efficient and versatile synthetic routes. While classical methods for quinazoline (B50416) synthesis are well-established, future research should focus on the development of more sustainable and high-throughput methodologies. researchgate.net
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or other transition metals can facilitate the construction of the quinazoline core and the introduction of diverse substituents with high efficiency and regioselectivity. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which would be crucial for the large-scale production of the compound for extensive preclinical and potential clinical studies.
Multi-component Reactions: The development of one-pot, multi-component reactions to assemble the this compound scaffold from simple starting materials would streamline the synthetic process and facilitate the creation of structural diversity.
| Synthetic Approach | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | High efficiency, regioselectivity, broad substrate scope |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, high-throughput capability |
| Flow Chemistry | Enhanced safety, scalability, precise process control |
| Multi-component Reactions | Increased efficiency, atom economy, rapid access to diversity |
Identification of New Molecular Targets
While many quinazoline derivatives are known to target protein kinases, a comprehensive understanding of the molecular targets of this compound is currently lacking. Future research should employ a multi-pronged approach to identify and validate its direct molecular targets. The presence of the bromine atom at the 6-position suggests that it may share targets with other 6-bromoquinazoline (B49647) derivatives, which have shown activity against Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
Strategies for target identification include:
Affinity-Based Methods: Techniques such as affinity chromatography and chemical proteomics, using a derivatized version of the compound as a probe, can be employed to isolate and identify binding partners from cell lysates.
Computational Approaches: In silico methods, including molecular docking and virtual screening against a panel of known drug targets, can help to predict potential binding partners and guide experimental validation. nih.govnih.gov
Kinase Profiling: Given the prevalence of kinases as targets for quinazoline-based compounds, screening this compound against a broad panel of kinases will be essential to determine its selectivity profile. Other potential targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) should also be investigated. mdpi.com
Phenotypic Screening and Target Deconvolution: High-content screening can identify cellular phenotypes induced by the compound, followed by techniques like RNA interference (RNAi) or CRISPR-Cas9 to identify the genes and proteins responsible for these effects.
Development of Advanced Analogues with Enhanced Potency and Selectivity
Building on a solid understanding of its molecular targets and structure-activity relationships (SAR), the next logical step is the rational design and synthesis of advanced analogues with improved therapeutic properties. The goal is to enhance potency against the desired target(s) while minimizing off-target effects to improve the therapeutic index.
Future efforts in analogue development should focus on:
Systematic SAR Studies: A systematic exploration of substitutions at various positions of the quinazoline ring and modifications of the ethanolamine (B43304) side chain will be crucial. Studies on related 6-bromoquinazolines have shown that substitutions at the 2- and 4-positions can significantly impact activity. nih.govnih.govresearchgate.net
Introduction of Pharmacophoric Features: Incorporating specific functional groups known to interact with key residues in the binding sites of identified targets can lead to a significant increase in potency.
Improving Physicochemical Properties: Modifications to the core structure can be made to optimize properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.
Stereochemical Optimization: If the compound or its analogues possess chiral centers, the synthesis and evaluation of individual enantiomers will be necessary, as biological activity often resides in a single stereoisomer.
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the cellular and molecular mechanisms of action of this compound, the integration of multiple "omics" datasets is indispensable. nih.govresearchgate.netastrazeneca.com This systems-level approach can uncover novel pathways and networks affected by the compound, providing insights beyond its primary molecular target(s).
A multi-omics strategy would involve:
Transcriptomics (RNA-Seq): To identify changes in gene expression profiles in response to compound treatment, revealing upregulated or downregulated pathways.
Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: To analyze changes in the cellular metabolome, which can reveal downstream effects on metabolic pathways.
Integrative Bioinformatic Analysis: Sophisticated computational tools will be required to integrate these large datasets and construct a comprehensive model of the compound's mechanism of action, potentially identifying biomarkers for predicting treatment response. mdpi.comthermofisher.com
| Omics Approach | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression | Pathway analysis, biomarker discovery |
| Proteomics | Changes in protein levels and modifications | Target validation, understanding cellular response |
| Metabolomics | Alterations in metabolic pathways | Elucidation of downstream effects, safety assessment |
Applications in Preclinical Disease Models
The ultimate goal of this research pipeline is to translate promising in vitro findings into in vivo efficacy. Therefore, a critical future direction is the evaluation of this compound and its optimized analogues in relevant preclinical disease models. Based on the known activities of related quinazoline derivatives, initial studies could focus on oncology. mdpi.comresearchgate.net
The preclinical evaluation should include:
In Vitro Disease Models: Testing the compound in a panel of cancer cell lines, including those with known mutations in potential target proteins like EGFR, can help to identify sensitive and resistant cancer types. nih.govnih.gov
In Vivo Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in animal models is essential to establish a suitable dosing regimen for efficacy studies.
Xenograft and Genetically Engineered Mouse Models: Efficacy studies in animal models of cancer, such as human tumor xenografts in immunodeficient mice or genetically engineered mouse models that spontaneously develop tumors, will be critical to demonstrate anti-tumor activity in a living organism. mdpi.comresearchgate.net
Pharmacodynamic Biomarker Studies: In parallel with efficacy studies, the measurement of target engagement and downstream signaling effects in tumor tissue from treated animals will provide crucial evidence that the compound is hitting its intended target and exerting the desired biological effect.
By systematically pursuing these future research directions, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(6-Bromoquinazolin-4-yl)amino]ethanol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of 6-bromoquinazoline. A common approach is refluxing 6-bromo-4-chloroquinazoline with 2-aminoethanol in anhydrous ethanol or dimethylformamide (DMF) under inert atmosphere. Reaction optimization includes temperature control (70–90°C), stoichiometric ratios (1:1.2 for quinazoline:amine), and monitoring via TLC. Recrystallization from methanol or ethanol improves purity .
- Key Data : Yields range from 60–75% under optimized conditions. Impurities often arise from incomplete substitution or bromine displacement; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., NH-ethanol resonance at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₂BrN₃O; theoretical m/z 281.01) .
- Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| 1H NMR | δ 4.11 (s, NH) | Confirm amine linkage |
| IR | 1611 cm⁻¹ (C=N) | Verify quinazoline core |
| HRMS | m/z 281.01 [M+H]+ | Molecular confirmation |
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of this compound analogs?
- Methodology : Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or compound purity. Solutions include:
- Dose-response standardization : Use a uniform protocol (e.g., 24-h incubation, triplicate measurements).
- Purity validation : HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Structural analogs : Compare with 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol to isolate ethanol vs. propanol effects .
Q. What experimental design strategies improve crystallographic analysis of this compound derivatives?
- Methodology :
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL for small-molecule refinement; resolve disorder using PART and SUMP instructions .
Q. How can computational modeling guide the optimization of this compound for target-specific interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to quinazoline N1 and bromine’s hydrophobic interactions.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
